molecular formula C20H20N6O B2536266 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021259-55-1

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

Cat. No.: B2536266
CAS No.: 1021259-55-1
M. Wt: 360.421
InChI Key: YFZAVOXPWIXELA-DHZHZOJOSA-N
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Description

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic chemical probe designed for research applications, particularly in early-stage drug discovery and mechanistic studies. Its molecular structure incorporates a 3-aminopyridazine core , a heterocycle recognized for its valuable physicochemical properties, including a high dipole moment for robust π-π stacking interactions and dual hydrogen-bonding capacity that facilitates specific target engagement . This scaffold is found in several FDA-approved therapies, such as the GnRH receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, underscoring its relevance in developing protein kinase inhibitors and other targeted agents . The compound's structure suggests potential as a scaffold for investigating kinase pathways or apoptosis mechanisms. Researchers can utilize this molecule as a starting point for structure-activity relationship (SAR) studies, biochemical assay development, and target identification. It is supplied as a high-purity material to ensure reproducible results in experimental settings. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(11-8-16-5-2-1-3-6-16)23-14-13-22-18-9-10-19(26-25-18)24-17-7-4-12-21-15-17/h1-12,15H,13-14H2,(H,22,25)(H,23,27)(H,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAVOXPWIXELA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5OC_{18}H_{19}N_{5}O, with a molecular weight of approximately 313.37 g/mol. The compound features a pyridazinyl structure linked to a cinnamamide moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H19N5OC_{18}H_{19}N_{5}O
Molecular Weight313.37 g/mol
CAS Number1021217-99-1

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its efficacy against several cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Anticancer Efficacy

In vitro assays conducted on human liver cancer cells revealed that this compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
Human Liver Cancer Cells25
Breast Cancer Cells30
Lung Cancer Cells28

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in the chemical structure can significantly influence its potency and selectivity.

Key Findings from SAR Studies

  • Pyridazinyl Moiety : Modifications to the pyridazinyl segment enhance binding affinity to target proteins.
  • Cinnamide Linker : Alterations in the cinnamide portion affect the compound's ability to penetrate cellular membranes.

Table 3: SAR Insights

Structural ModificationEffect on Activity
Increased hydrophobicityEnhanced cellular uptake
Aromatic substitutionsImproved receptor binding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

Compound Name Substituent on Pyridazine Molecular Formula Molecular Weight Key Properties
Target Compound Pyridin-3-ylamino C19H19N5O* ~333.4* Balanced lipophilicity and hydrogen-bonding
N-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide () 1H-Pyrrol-1-yl C19H19N5O 333.4 Aromatic pyrrole may enhance π-stacking but reduce solubility
N-(2-((5-(Pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide () Pyrrolidin-1-yl C19H23N5O 337.4 Saturated pyrrolidine improves solubility but weakens aromatic interactions

Key Insight: The pyridin-3-ylamino group in the target compound provides a balance between solubility (via hydrogen bonding) and target binding (via aromatic interactions), whereas pyrrole/pyrrolidine analogs trade these properties depending on saturation .

Aryl Group Modifications in Cinnamamide Derivatives

Compound Name Aryl Group Molecular Weight Biological Implications
Target Compound Phenyl ~333.4 Moderate lipophilicity; suitable for passive diffusion
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide () 4-Chlorophenyl 336 Increased lipophilicity (Cl substituent) may enhance membrane permeability but reduce metabolic stability

Structural Complexity and Pharmacokinetics

  • Patented Compounds (): Include benzyloxy, cyano, and piperidine groups (e.g., N-(4-(6-(3-Chlorbenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid). These modifications increase molecular weight (>450 Da) and complexity, likely reducing oral bioavailability but enhancing target specificity .
  • DC-826 (): Features a carbamate and hydroxypropyl group, improving aqueous solubility and enabling oral administration (marketed as Cadral).

Research Findings and Implications

  • Binding Affinity: Pyridin-3-ylamino and cinnamamide groups in the target compound may synergize for kinase inhibition (e.g., EGFR or VEGFR), similar to ’s acrylamide derivatives .
  • ADME Profile : The target compound’s moderate molecular weight (~333 Da) aligns with Lipinski’s Rule of Five, favoring oral absorption, though solubility may require formulation optimization .

Preparation Methods

Synthesis of 6-(Pyridin-3-ylamino)pyridazin-3-amine

The pyridazine ring is constructed via cyclocondensation of 1,2-diketones with hydrazine derivatives. A modified protocol from EP1405852B1 involves:

  • Reactants : 3-Aminopyridine and 3,6-dichloropyridazine.
  • Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12 hours under nitrogen.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the C6 position of pyridazine, followed by deprotection.

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Formation of the Ethylenediamine Linker

The intermediate 2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethan-1-amine is synthesized via:

  • Reactants : 6-(Pyridin-3-ylamino)pyridazin-3-amine and 1,2-dibromoethane.
  • Conditions : Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours.
  • Workup : Extraction with dichloromethane and evaporation under reduced pressure.

Purity : >95% (HPLC).

Final Amide Coupling

The cinnamamide group is introduced using (E)-3-phenylacryloyl chloride:

  • Reactants : 2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethan-1-amine and (E)-3-phenylacryloyl chloride.
  • Conditions : Triethylamine (TEA) as a base in tetrahydrofuran (THF) at 0°C → room temperature for 24 hours.
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylate.

Yield : 65–70% after recrystallization from ethanol.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Parameter EDCI-Mediated Coupling (Yield%) DCC-Mediated Coupling (Yield%)
THF, 0°C → RT 65 58
DMF, RT 72 63
Dichloromethane, RT 60 55

Optimal results were achieved in DMF due to enhanced solubility of intermediates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Increased yield by 12% by mitigating side reactions.
  • Molecular Sieves (3Å) : Reduced hydrolysis of acyl chloride, improving purity to >98%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the pyridazine cyclization step reduces reaction time from 12 hours to 2 hours and improves yield scalability (85% at 10 kg/batch).

Purification Strategies

  • Crystallization : Ethanol/water mixtures achieve >99% purity.
  • Chromatography : Reserved for analytical-grade material due to cost inefficiency.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Functionalization

The C3 and C6 positions of pyridazine exhibit similar reactivity. Using bulky bases (e.g., DBU) directs substitution to the C6 position, achieving >90% regioselectivity.

Stability of Cinnamoyl Chloride

Storage under argon at −20°C prevents decomposition. In situ generation from cinnamic acid and thionyl chloride (SOCl₂) is preferred for large-scale runs.

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